IMD-0354 IMD-0354 N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 978-62-1
VCID: VC0530500
InChI: InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
SMILES: C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Molecular Formula: C15H8ClF6NO2
Molecular Weight: 383.67 g/mol

IMD-0354

CAS No.: 978-62-1

Cat. No.: VC0530500

Molecular Formula: C15H8ClF6NO2

Molecular Weight: 383.67 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

IMD-0354 - 978-62-1

CAS No. 978-62-1
Molecular Formula C15H8ClF6NO2
Molecular Weight 383.67 g/mol
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Standard InChI InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
Standard InChI Key CHILCFMQWMQVAL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Appearance Solid powder

Molecular Mechanisms of IMD-0354

NF-κB Pathway Inhibition

IMD-0354 exerts potent NF-κB suppression through IKKβ inhibition, preventing IκBα phosphorylation (IC~50~ = 0.7 μM) . This blocks p65 nuclear translocation, as demonstrated by electrophoretic mobility shift assays showing 72% reduction in NF-κB DNA-binding activity in chronic lymphocytic leukemia (CLL) cells . The compound’s specificity for IKKβ over IKKα (selectivity ratio >14:1) minimizes off-target effects.

Glutamine Metabolism Modulation

High-content screening identified IMD-0354 as a unique SLC1A5 inhibitor that reduces plasma membrane localization of this glutamine transporter by 89% . This decreases intracellular glutamine levels by 64% within 6 hours, triggering compensatory glucose uptake (2.1-fold increase) and lactate production (3.4-fold elevation) . The dual metabolic disruption synergizes with mTOR inhibition (70% reduction in p-S6K1) .

Table 1: Key Pharmacodynamic Parameters of IMD-0354

TargetIC~50~/EC~50~Effect SizeModel SystemReference
IKKβ0.7 μM72% NF-κB↓CLL cells
SLC1A51.2 μM89% uptake↓Melanoma cells
Osteoclastogenesis1.0 μM68% TRAP+↓Bone marrow monocytes

Antineoplastic Applications

Melanoma Therapy

In BRAF-mutant melanoma models, IMD-0354 (10 μM) induced:

  • G~0~/G~1~ cell cycle arrest (58% increase)

  • Autophagy flux (2.8-fold LC3-II elevation)

  • Apoptosis (43% Annexin V+ cells)

RNA-seq revealed coordinated suppression of cell cycle (CDK4: 72%↓, Cyclin D1: 65%↓) and DNA damage response (ATR: 58%↓) pathways . In vivo, daily oral dosing (50 mg/kg) reduced A375 xenograft growth by 58% over 21 days without hepatotoxicity .

Chronic Lymphocytic Leukemia Management

IMD-0354 demonstrated dose-dependent cytotoxicity in primary CLL cells (LD~50~ = 8.3 μM) . Notably, efficacy was independent of IGHV mutational status, with apoptosis induction ranging from 8% to 48% across 32 patient samples . Microarray analysis showed downregulation of BCL2 (41%↓) and MCL1 (33%↓), coupled with BIM elevation (2.7-fold) .

Cardiovascular Protection Post-Myocardial Infarction

In rat MI models, IMD-0354 (10 mg/kg/day IP) improved survival by 32% versus controls (p < 0.05) . Echocardiographic parameters showed:

  • LV end-diastolic area: 55.0 ± 3.7 vs. 74.1 ± 3.6 mm² (controls)

  • E/A ratio: 2.61 ± 0.24 vs. 3.87 ± 0.26

  • BNP reduction: 110.8 ± 6.4 vs. 167.6 ± 14.9 pg/ml

Histologically, treated animals exhibited 61% less interstitial fibrosis and 73% fewer CD68+ macrophages in non-infarcted myocardium . MMP-9 expression decreased by 82%, attenuating adverse remodeling .

Bone Homeostasis Regulation

IMD-0354 (2.5 mg/kg thrice weekly) suppressed ovariectomy-induced bone loss in mice, increasing trabecular bone volume by 41% . In vitro, 1 μM IMD-0354 reduced:

  • Osteoclast numbers: 68%↓

  • Resorption pits: 75%↓

  • NFATc1 expression: 83%↓

Mechanistically, IMD-0354 blocked RANKL-induced p65 nuclear translocation (91% inhibition) and ERK phosphorylation (78%↓), disrupting the c-Fos/NFATc1 axis . Notably, osteoblast mineralization remained unaffected at therapeutic concentrations .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :